1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethan-1-one
Description
The compound 1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethan-1-one (hereafter referred to as Compound A) is a synthetic cathinone derivative characterized by a benzodioxol-substituted pyrrolidine ring and a 2-fluorophenyl ethanone moiety. Its molecular formula is C₁₉H₁₈FNO₃ (molecular weight: 327.35 g/mol), and it shares structural similarities with psychoactive substances in the pyrrolidinophenone class . The benzodioxol group (a methylenedioxy ring) is a common pharmacophore in stimulants, enhancing binding affinity to monoamine transporters . The pyrrolidine ring at position 3 of the benzodioxol system and the fluorinated aromatic group differentiate it from classical cathinones like MDPV or α-PVP.
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3/c20-16-4-2-1-3-14(16)10-19(22)21-8-7-15(11-21)13-5-6-17-18(9-13)24-12-23-17/h1-6,9,15H,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTHQVBBVQGYMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and fluorophenyl intermediates, followed by their coupling with the pyrrolidine ring under controlled conditions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically be carried out in batch reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The benzodioxole and fluorophenyl groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of Compound A can be contextualized by comparing it to analogs with variations in substituents and backbone structures. Below is a detailed analysis:
Table 1: Structural and Pharmacological Comparison of Compound A and Analogs
Note: The CAS number for Compound A is inferred from its structural analog in , with substitution of Cl → F.
Key Findings
However, the pyrrolidine ring maintains affinity for monoamine transporters, a hallmark of pyrovalerone derivatives . The fluorine atom enhances metabolic stability by resisting oxidative degradation, a feature absent in the 2-chloro analog .
Pharmacodynamic Differences Unlike Eutylone, which has an ethylamino group, Compound A’s pyrrolidine moiety likely increases selectivity for dopamine transporters (DAT) over serotonin transporters (SERT), similar to MDPV . The benzodioxol ring in all compared compounds contributes to π-π stacking interactions with transporter proteins, but the fluorophenyl group in Compound A may introduce steric or electronic effects that modulate binding kinetics .
Toxicity and Metabolic Pathways MDPV and Eutylone are associated with severe cardiovascular and neurotoxic effects due to prolonged monoamine reuptake inhibition . Compound A’s fluorophenyl group could mitigate toxicity by accelerating excretion via Phase II metabolism (e.g., glucuronidation) . The 2,6-difluoro analog (CAS 2034321-31-6) shows reduced cytotoxicity in preliminary assays, possibly due to decreased interaction with off-target receptors .
Biological Activity
1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethan-1-one, commonly referred to as EVT-3091953, is a synthetic compound belonging to the class of synthetic cathinones. This compound is notable for its complex structure, which includes a benzodioxole moiety and a pyrrolidine ring, contributing to its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of EVT-3091953 is C19H18FNO3, with a molecular weight of 327.355 g/mol. The compound features a carbonyl group (C=O), classifying it as a ketone, and includes heterocyclic components due to the presence of nitrogen in its structure. Its synthesis typically involves multi-step organic reactions, including the Mannich reaction, which allows for the formation of the pyrrolidine ring and subsequent modifications to yield the final product.
The biological activity of EVT-3091953 is primarily linked to its interaction with neurotransmitter systems in the brain. Specifically, it has been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in synaptic clefts. This mechanism underlies its stimulant effects, which are similar to those observed with amphetamines.
Stimulant Effects
Research indicates that compounds within the synthetic cathinone class exhibit significant stimulant properties. In vitro studies have demonstrated that EVT-3091953 enhances dopamine release in neuronal cultures, suggesting potential applications in treating conditions like attention deficit hyperactivity disorder (ADHD) or depression .
Psychoactive Properties
Due to its structural similarities with other psychoactive substances, EVT-3091953 has been associated with recreational use and abuse potential. Its psychoactive effects are attributed to its ability to cross the blood-brain barrier and interact with central nervous system receptors .
Anticancer Potential
Emerging studies have explored the potential anticancer properties of EVT-3091953. In vitro assays have indicated that this compound may induce apoptosis in cancer cell lines by activating caspases involved in programmed cell death. This effect was observed through increased TUNEL staining and alterations in Bax/Bcl-2 ratios in treated cells .
Case Study 1: Neuropharmacological Assessment
A study investigating the neuropharmacological effects of EVT-3091953 on rodent models found that administration led to increased locomotor activity and heightened alertness compared to control groups. These effects were dose-dependent, indicating a clear relationship between dosage and stimulant activity .
Case Study 2: Antitumor Activity
In another study focused on cancer treatment, EVT-3091953 was administered to nude mice bearing human cancer xenografts. Results showed a significant delay in tumor growth without notable toxicity, suggesting a favorable safety profile for further development as an anticancer agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
